molecular formula C8H10N2OS B11907725 N'-Hydroxy-4-(methylthio)benzimidamide

N'-Hydroxy-4-(methylthio)benzimidamide

Cat. No.: B11907725
M. Wt: 182.25 g/mol
InChI Key: FERZLTOGCPKONO-UHFFFAOYSA-N
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Description

N’-Hydroxy-4-(methylthio)benzimidamide is an organic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol It is a member of the benzimidamide family, characterized by the presence of a hydroxy group and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Hydroxy-4-(methylthio)benzimidamide can be synthesized through the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. The reaction is typically carried out at a temperature of 60-70°C for about 4 hours . The presence of the oxime proton peak in 1H-NMR and IR spectra confirms the formation of the compound .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-4-(methylthio)benzimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-(methylthio)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidamides depending on the nucleophile used.

Scientific Research Applications

N’-Hydroxy-4-(methylthio)benzimidamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-(methylthio)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylthio groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-Hydroxy-4-methylbenzimidamide
  • N’-Hydroxy-4-methoxybenzimidamide
  • N’-Hydroxy-4-chlorobenzimidamide

Uniqueness

N’-Hydroxy-4-(methylthio)benzimidamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

N'-hydroxy-4-methylsulfanylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

FERZLTOGCPKONO-UHFFFAOYSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C(=N\O)/N

Canonical SMILES

CSC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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